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molecular formula C6H8O2 B8504258 But-3-yn-2-yl Acetate

But-3-yn-2-yl Acetate

Cat. No. B8504258
M. Wt: 112.13 g/mol
InChI Key: VYZUMTMOIBTDEL-UHFFFAOYSA-N
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Patent
US05932745

Procedure details

A solution acetic acid 1-methyl-prop-2-ynyl ester (prepared by the method of Clarke and Pinder, J. Chem. Soc. 1958, 1967).(7 g) and pyrrolidine (10.4 ml) in anhydrous tetrahydrofuran (125 ml) was treated with copper (I) chloride (0.3 g) and the mixture was heated to reflux temperatures for 1.5 hours. After then allowing the mixture to stir at room temperature for approximately 15 hours, the mixture was diluted with diethyl ether, and extracted thrice with 2N aqueous hydrochloric acid. These pooled acidic extracts were basified by addition of solid sodium hydroxide, and the solution was then extracted three times with ethyl acetate. These pooled organic extracts were then washed with water, brine, and dried over anhydrous magnesium sulfate. After removing the solvent in vacuo the resulting residue was distilled to obtain the desired product as a colorless oil. b.p. 35° C. (1.1 mm Hg). MS(+ES), m/z: 124 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
copper (I) chloride
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](OC(=O)C)[C:3]#[CH:4].[NH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1>O1CCCC1.C(OCC)C.[Cu]Cl>[N:9]1([CH:2]([C:3]#[CH:4])[CH3:1])[CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)OC(C)=O
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Name
copper (I) chloride
Quantity
0.3 g
Type
catalyst
Smiles
[Cu]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for approximately 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperatures for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with 2N aqueous hydrochloric acid
ADDITION
Type
ADDITION
Details
These pooled acidic extracts were basified by addition of solid sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the solution was then extracted three times with ethyl acetate
WASH
Type
WASH
Details
These pooled organic extracts were then washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent in vacuo the resulting residue
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1(CCCC1)C(C)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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